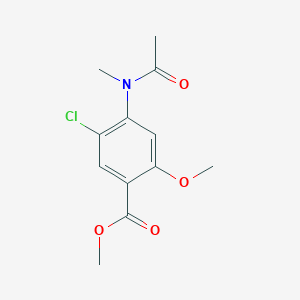

Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[acetyl(methyl)amino]-5-chloro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-7(15)14(2)10-6-11(17-3)8(5-9(10)13)12(16)18-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZPGSKPISOLPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=C(C=C(C(=C1)OC)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Reduction: Conversion of the nitro group to an amino group.

Acetylation: Introduction of the acetylmethylamino group.

Esterification: Formation of the benzoate ester.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.

Biology

Research has indicated that derivatives of this compound exhibit potential biological activities, particularly:

- Antimicrobial Properties : Studies have shown that certain derivatives possess significant antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation, making it a candidate for further research in oncology.

Medicine

The compound is being explored for its pharmaceutical potential. Current research focuses on:

- Drug Development : Investigations into its efficacy as a pharmaceutical agent are ongoing, particularly concerning its role in developing new treatments for diseases such as cancer and infections.

- Mechanisms of Action : Understanding how this compound interacts with biological systems is crucial for its application in drug design.

Industry

This compound is utilized in the production of:

- Dyes and Pigments : Its chemical properties make it suitable for use in various industrial applications, including the synthesis of dyes.

- Other Industrial Chemicals : The compound's versatility allows it to be used in the formulation of other chemical products.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Enables creation of complex molecules |

| Biology | Antimicrobial and anticancer studies | Potential new treatments for infections and cancer |

| Medicine | Drug development | New therapeutic agents |

| Industry | Production of dyes and pigments | Versatile applications in manufacturing |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives on various cancer cell lines. The findings demonstrated that modifications to the acetylmethylamino group significantly enhanced cytotoxicity against breast cancer cells. This suggests that structural optimization can lead to more effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were tested against a panel of bacterial strains. The results indicated that certain modifications resulted in compounds with potent antimicrobial activity, suggesting potential applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets. The acetylmethylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The chloro and methoxy groups may also play a role in modulating the compound’s activity by affecting its electronic properties and binding affinity.

Comparison with Similar Compounds

Halogenation (Chlorine at Position 5)

The chlorine atom at position 5 enhances electrophilicity and influences lipophilicity (logP). For example:

Ester vs. Carboxylic Acid

- Methyl 4-(acetylamino)-5-chloro-2-methoxybenzoate (ester) is more lipophilic than 4-amino-5-chloro-2-methoxybenzoic acid (carboxylic acid), impacting bioavailability and metabolic stability .

- Carboxylic acid derivatives (e.g., 7206-70-4) are typically intermediates in synthesis, whereas esters are terminal products or impurities .

Acetylamino Group

The acetylamino substituent at position 4 contributes to hydrogen-bonding capacity (N–H and carbonyl groups). This group is absent in simpler analogs like Methyl 5-chloro-2-methoxybenzoate (33924-48-0), reducing intermolecular interactions in crystal lattices .

Pharmacological and Industrial Relevance

- Metoclopramide Impurities: The target compound is one of several impurities (e.g., Impurity A, C, D) critical for regulatory compliance. Impurity A (5608-13-9) features a diethylaminoethyl side chain, demonstrating how substituent variations affect pharmacological activity .

- Coordination Chemistry: Similar benzoates (e.g., 5-chloro-2-methoxybenzoate) form complexes with transition metals (Mn, Co, Zn), where the carboxylate group acts as a monodentate/bidentate ligand. These complexes exhibit distinct magnetic properties and thermal stability .

Biological Activity

Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate, also known as a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest for drug development and therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C11H12ClN O4

- Molecular Weight : 257.67 g/mol

- Appearance : White to light beige crystalline powder

- Melting Point : 153°C to 156°C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, effective against various bacterial strains. The presence of the chloro and methoxy groups is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis.

- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties. It is hypothesized that the compound inhibits pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in inflammatory diseases.

- Anticancer Potential : There is emerging evidence suggesting that this compound may have anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of tumor growth.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses and cancer progression, such as cyclooxygenases (COX) or lipoxygenases (LOX).

- Receptor Modulation : It might interact with various receptors, including those involved in pain signaling and immune responses, thus altering cellular responses.

- Oxidative Stress Reduction : The antioxidant properties attributed to the methoxy group may help mitigate oxidative stress, further contributing to its anti-inflammatory and anticancer effects.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth with minimal inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.

-

Anti-inflammatory Assessment :

- In a controlled experiment using a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. The reduction was statistically significant (p < 0.05), suggesting its potential utility in managing inflammatory conditions.

-

Anticancer Activity Evaluation :

- In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound led to increased cell death rates, with IC50 values observed at approximately 30 µM after 48 hours of exposure.

Data Table

Q & A

Q. What are the established synthetic routes for Methyl 4-(acetylmethylamino)-5-chloro-2-methoxybenzoate, and how can reaction conditions be optimized for purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from 4-amino-5-chloro-2-methoxybenzoic acid derivatives. A common approach includes:

Acetylation : Reacting the amino group with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate.

Esterification : Methylation of the carboxylic acid group using methanol under acidic conditions or via a methyl halide (e.g., methyl iodide) with potassium carbonate as a base .

Chlorination : Introduction of the chloro substituent via electrophilic substitution, often using chlorinating agents like sulfuryl chloride (SO₂Cl₂) in dichloromethane .

Optimization Tips :

- Use HPLC to monitor intermediate purity (≥95% recommended).

- Control reaction temperatures (e.g., 0–5°C for chlorination to avoid over-substitution).

- Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for final purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm), acetamide (δ 2.1–2.3 ppm), and aromatic protons (δ 6.5–8.0 ppm). Integration ratios confirm substituent positions.

- ¹³C NMR : Carboxy-methyl (δ 52–55 ppm), carbonyl (δ 168–172 ppm), and chloro-substituted aromatic carbons (δ 125–135 ppm) .

- IR Spectroscopy : Confirm functional groups via C=O stretches (ester: ~1720 cm⁻¹; acetamide: ~1650 cm⁻¹) and O–CH₃ vibrations (~2850 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z 257.67) and fragmentation patterns (e.g., loss of –OCH₃ or –Cl) .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution of chloro or methoxy groups) impact the compound’s biological activity?

- Methodological Answer :

- Comparative Analysis : Synthesize analogs (e.g., replacing Cl with Br or methoxy with ethoxy) and evaluate bioactivity via enzyme inhibition assays (e.g., IC₅₀ values against serine proteases or kinases).

- Case Study : Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate (a structural analog) showed reduced solubility but enhanced binding affinity to hydrophobic enzyme pockets compared to the parent compound .

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent steric/electronic effects with target binding .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

- Methodological Answer :

- Issue : Preliminary studies suggested potent dopamine D₂ receptor antagonism, but later assays showed weak binding (Ki > 1 µM) .

- Resolution Strategies :

Validate assays using standardized protocols (e.g., radioligand binding with [³H]spiperone for D₂ receptors).

Test metabolite interference (e.g., hydrolysis of the methyl ester in physiological buffers) via LC-MS .

Cross-reference with structurally related compounds (e.g., metoclopramide derivatives) to identify activity trends .

Q. How does the compound’s coordination chemistry with transition metals influence its potential as a biochemical probe?

- Methodological Answer :

- Metal Complex Synthesis : React with Mn(II), Co(II), or Zn(II) nitrates in aqueous ammonium benzoate buffer (pH ~5). Isolate complexes via crystallization .

- Structural Insights : Single-crystal X-ray diffraction reveals:

- Octahedral geometry for Mn(II) and Co(II) complexes.

- Monodentate/bidentate carboxylate binding modes.

- Hydrogen bonding networks involving methoxy and chloro groups stabilize crystal lattices .

- Applications : Use metal complexes as MRI contrast agents (Mn/Co) or enzyme cofactor mimics (Zn) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.